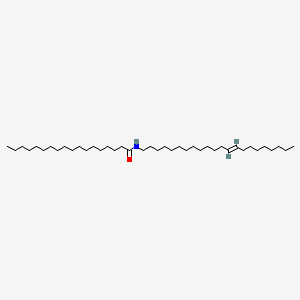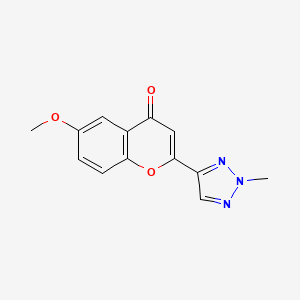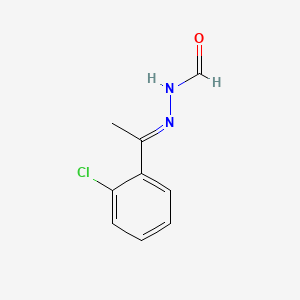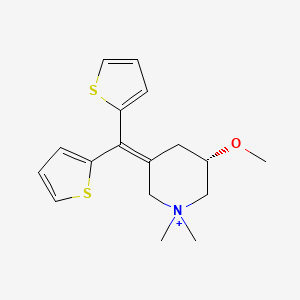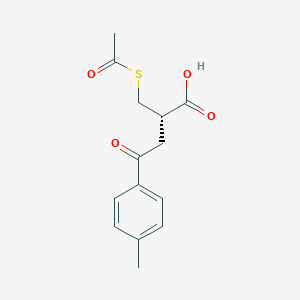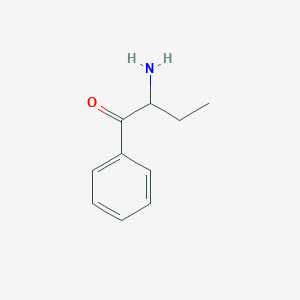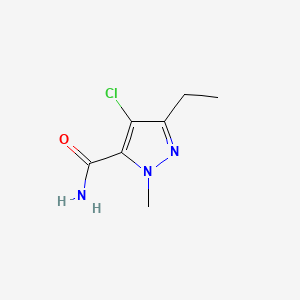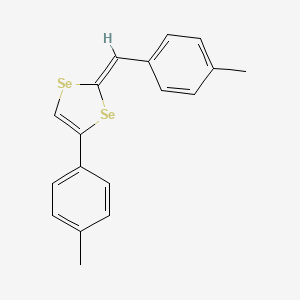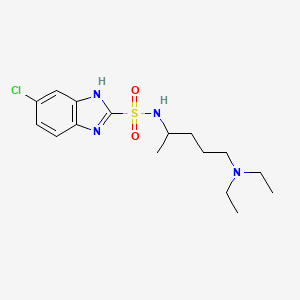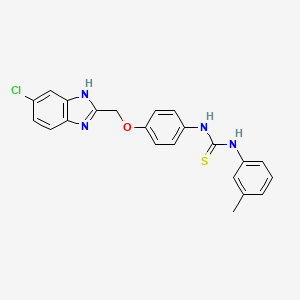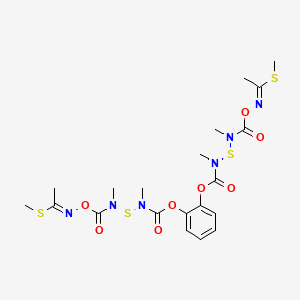
Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the cinnolinium family, characterized by a cinnoline ring system with various substituents that enhance its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a cinnoline intermediate, followed by the introduction of carboxymethyl, dimethoxy, and hydroxy groups through various substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The purification process often includes crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cinnolinium derivatives, each with unique chemical and biological properties
Aplicaciones Científicas De Investigación
Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cinnolinium derivatives with different substituents, such as:
- Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
- Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Número CAS |
158631-54-0 |
|---|---|
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O5/c1-18-10-3-7-8(4-11(10)19-2)13-14(5-9(7)15)6-12(16)17/h3-5H,6H2,1-2H3,(H-,13,15,16,17) |
Clave InChI |
VWMJENHZIRQFKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C=[N+](N2)CC(=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


